molecular formula C9H9Cl2N3OS B4724179 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide

2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide

Cat. No. B4724179
M. Wt: 278.16 g/mol
InChI Key: UCIRKFXINQNPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide, also known as ADTC, is a chemical compound with potential applications in scientific research. This compound is a thiosemicarbazone derivative that has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. In

Scientific Research Applications

2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has been shown to exhibit a range of biological activities that make it a potentially useful compound for scientific research. One of the most promising applications of 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide is in the field of cancer research. Studies have shown that 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has antitumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has also been shown to have antiviral activity against herpes simplex virus and cytomegalovirus. Additionally, 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has demonstrated antimicrobial effects against various bacteria and fungi, including drug-resistant strains.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide induces apoptosis, or programmed cell death, in cancer cells. 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, which may contribute to its antitumor effects. Furthermore, 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has been shown to disrupt the membrane integrity of viruses and bacteria, which may explain its antiviral and antimicrobial effects.
Biochemical and Physiological Effects:
2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide can induce oxidative stress and DNA damage in cancer cells, which may contribute to its antitumor effects. Additionally, 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has been shown to modulate the activity of certain signaling pathways that are involved in cell proliferation and survival. In terms of physiological effects, 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has been shown to reduce tumor growth and increase survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has been shown to have a broad range of biological activities, which makes it a versatile compound for various types of research. However, one limitation of using 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Furthermore, 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide has not yet been extensively tested in human clinical trials, which limits its potential applications in the medical field.

Future Directions

There are several future directions for research on 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide. One area of interest is in elucidating its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide in human clinical trials. Another potential direction for research is in developing new derivatives of 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide that may have improved biological activities or pharmacokinetic properties. Overall, 2-acetyl-N-(2,5-dichlorophenyl)hydrazinecarbothioamide is a promising compound for scientific research and has the potential to contribute to advances in cancer research, virology, and microbiology.

properties

IUPAC Name

1-acetamido-3-(2,5-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3OS/c1-5(15)13-14-9(16)12-8-4-6(10)2-3-7(8)11/h2-4H,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIRKFXINQNPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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